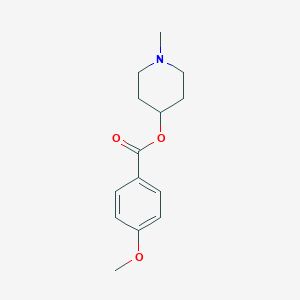![molecular formula C17H24N2O7S2 B257405 methyl 2-ethyl-1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-6-methoxy-1H-indole-3-carboxylate](/img/structure/B257405.png)
methyl 2-ethyl-1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-6-methoxy-1H-indole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-ethyl-1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-6-methoxy-1H-indole-3-carboxylate, also known as ME-344, is a synthetic indole compound that has been researched for its potential therapeutic applications.
Mecanismo De Acción
Methyl 2-ethyl-1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-6-methoxy-1H-indole-3-carboxylate works by inhibiting mitochondrial respiration, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) production. This results in the induction of apoptosis, or programmed cell death, in cancer cells. methyl 2-ethyl-1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-6-methoxy-1H-indole-3-carboxylate has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Biochemical and Physiological Effects:
methyl 2-ethyl-1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-6-methoxy-1H-indole-3-carboxylate has been shown to induce apoptosis in cancer cells, while having minimal effects on normal cells. It has also been shown to inhibit the growth of tumor cells in animal models, without causing significant toxicity. methyl 2-ethyl-1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-6-methoxy-1H-indole-3-carboxylate has been shown to enhance the effects of chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-ethyl-1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-6-methoxy-1H-indole-3-carboxylate has advantages in that it has been shown to have minimal effects on normal cells, while inducing apoptosis in cancer cells. It has also been shown to enhance the effects of chemotherapy and radiation therapy, making it a promising candidate for combination therapy. However, methyl 2-ethyl-1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-6-methoxy-1H-indole-3-carboxylate has limitations in that it has only been studied in preclinical models, and further research is needed to determine its safety and efficacy in humans.
Direcciones Futuras
For research on methyl 2-ethyl-1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-6-methoxy-1H-indole-3-carboxylate include further preclinical studies to determine its safety and efficacy in humans, as well as clinical trials to evaluate its potential as a cancer therapy. Other potential applications for methyl 2-ethyl-1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-6-methoxy-1H-indole-3-carboxylate include its use as a radiosensitizer in radiation therapy, and its use in combination with other cancer therapies.
Métodos De Síntesis
Methyl 2-ethyl-1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-6-methoxy-1H-indole-3-carboxylate is synthesized through a multi-step process that involves the reaction of 5-bromo-2-methoxy-3-methylindole with ethylsulfonyl chloride, followed by the reaction with ethylamine and sodium ethoxide. The resulting compound is then treated with methyl chloroformate and triethylamine to yield methyl 2-ethyl-1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-6-methoxy-1H-indole-3-carboxylate.
Aplicaciones Científicas De Investigación
Methyl 2-ethyl-1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-6-methoxy-1H-indole-3-carboxylate has been researched for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer cells. methyl 2-ethyl-1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-6-methoxy-1H-indole-3-carboxylate has also been shown to enhance the effects of chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Propiedades
Nombre del producto |
methyl 2-ethyl-1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-6-methoxy-1H-indole-3-carboxylate |
|---|---|
Fórmula molecular |
C17H24N2O7S2 |
Peso molecular |
432.5 g/mol |
Nombre IUPAC |
methyl 2-ethyl-1-ethylsulfonyl-5-(ethylsulfonylamino)-6-methoxyindole-3-carboxylate |
InChI |
InChI=1S/C17H24N2O7S2/c1-6-13-16(17(20)26-5)11-9-12(18-27(21,22)7-2)15(25-4)10-14(11)19(13)28(23,24)8-3/h9-10,18H,6-8H2,1-5H3 |
Clave InChI |
PQRVPGDBQMYXSC-UHFFFAOYSA-N |
SMILES |
CCC1=C(C2=CC(=C(C=C2N1S(=O)(=O)CC)OC)NS(=O)(=O)CC)C(=O)OC |
SMILES canónico |
CCC1=C(C2=CC(=C(C=C2N1S(=O)(=O)CC)OC)NS(=O)(=O)CC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2-(1H-indol-3-yl)ethyl]-1-adamantanecarboxamide](/img/structure/B257327.png)





![2-fluoro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B257344.png)

![6-(3,4-Dichlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257347.png)

![N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydro-3-thienyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B257350.png)
![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-3-isoxazolecarboxamide](/img/structure/B257351.png)